molecular formula C22H14Br2ClFN2 B10910295 3,5-bis(3-bromophenyl)-4-chloro-1-(3-fluorobenzyl)-1H-pyrazole

3,5-bis(3-bromophenyl)-4-chloro-1-(3-fluorobenzyl)-1H-pyrazole

Cat. No.: B10910295
M. Wt: 520.6 g/mol
InChI Key: HOPFLTAWMLXVLT-UHFFFAOYSA-N
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Description

3,5-bis(3-bromophenyl)-4-chloro-1-(3-fluorobenzyl)-1H-pyrazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with bromophenyl, chlorophenyl, and fluorobenzyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3-bromophenyl)-4-chloro-1-(3-fluorobenzyl)-1H-pyrazole typically involves multi-step organic reactions. The starting materials often include 3-bromobenzyl bromide, 3-fluorobenzyl bromide, and 4-chlorophenylhydrazine. The synthesis process may involve the following steps:

    Formation of the pyrazole ring: This step involves the reaction of 4-chlorophenylhydrazine with a suitable diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions to form the pyrazole ring.

    Substitution reactions: The bromophenyl and fluorobenzyl groups are introduced through nucleophilic substitution reactions using the corresponding bromides in the presence of a base such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3-bromophenyl)-4-chloro-1-(3-fluorobenzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,5-bis(3-bromophenyl)-4-chloro-1-(3-fluorobenzyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-bis(3-bromophenyl)-4-chloro-1-(3-fluorobenzyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole: Lacks the fluorobenzyl group, which may affect its reactivity and applications.

    3,5-bis(3-bromophenyl)-4-chloro-1-(4-fluorobenzyl)-1H-pyrazole: Similar structure but with a different position of the fluorine atom, potentially leading to different properties.

Uniqueness

The presence of the 3-fluorobenzyl group in 3,5-bis(3-bromophenyl)-4-chloro-1-(3-fluorobenzyl)-1H-pyrazole imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature may enhance its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C22H14Br2ClFN2

Molecular Weight

520.6 g/mol

IUPAC Name

3,5-bis(3-bromophenyl)-4-chloro-1-[(3-fluorophenyl)methyl]pyrazole

InChI

InChI=1S/C22H14Br2ClFN2/c23-17-7-2-5-15(11-17)21-20(25)22(16-6-3-8-18(24)12-16)28(27-21)13-14-4-1-9-19(26)10-14/h1-12H,13H2

InChI Key

HOPFLTAWMLXVLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=C(C(=N2)C3=CC(=CC=C3)Br)Cl)C4=CC(=CC=C4)Br

Origin of Product

United States

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